NSC117079 was developed by the National Cancer Institute as part of their drug synthesis and chemistry program. It belongs to a class of compounds known as phosphatase inhibitors, specifically targeting PHLPP1 and PHLPP2. The molecular formula for NSC117079 is C20H15N3O7S2, with a molecular weight of 473.5 g/mol. Its structural classification includes features such as sulfonamide groups, which contribute to its biological activity.
The synthesis of NSC117079 involves a multi-step organic synthesis process starting from commercially available precursors. Key steps include:
The final product is purified using chromatographic techniques to achieve high purity levels suitable for biological testing. For industrial applications, scaling up these laboratory methods would require optimization to ensure consistent quality and yield.
NSC117079 participates in various chemical reactions, including:
The outcomes of these reactions depend significantly on the specific conditions applied during the reaction processes.
NSC117079 exerts its pharmacological effects primarily through the inhibition of PHLPP. By blocking PHLPP activity, NSC117079 prevents the dephosphorylation of Akt, leading to enhanced Akt signaling. This results in increased phosphorylation of downstream targets such as FOXO1, ERK1/2, and protein kinase C (PKC), which are involved in various cellular processes including cell survival, proliferation, and metabolism.
NSC117079 has several scientific applications:
NSC117079 functions as a pan-inhibitor of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatase (PHLPP) isoforms, targeting both PHLPP1 and PHLPP2. These phosphatases dephosphorylate distinct Akt isoforms: PHLPP1 preferentially dephosphorylates Akt2 and Akt3 at the hydrophobic motif (Ser473), while PHLPP2 targets Akt1 and Akt3. NSC117079 binds the protein phosphatase 2C (PP2C) domain of both isoforms, blocking phosphatase activity and increasing Akt phosphorylation. This inhibition is concentration-dependent, with half-maximal inhibitory concentration values near 30 μM in cellular models such as Cos-7 kidney cells [3] [6].
Table 1: PHLPP Isoform Selectivity of NSC117079
PHLPP Isoform | Primary Akt Targets | Effect of NSC117079 |
---|---|---|
PHLPP1 | Akt2, Akt3 | Blocks dephosphorylation at Ser473 |
PHLPP2 | Akt1, Akt3 | Inhibits phosphatase activity competitively |
The compound’s efficacy varies by cell type due to differential isoform expression. In cortical neurons, NSC117079 increases Akt phosphorylation, while in astrocytes, it suppresses Akt activity—suggesting cell-specific signaling cascades beyond direct PHLPP inhibition. This divergence implies that PHLPP2 may regulate unidentified prosurvival pathways in astrocytes, complicating the compound’s therapeutic applications [6].
NSC117079 enhances Akt phosphorylation (Ser473) by disrupting PHLPP-mediated dephosphorylation. In rat cortical neurons, treatment with 30 μM NSC117079 elevates phospho-Akt levels by 2.5-fold within 30 minutes, promoting cell survival against staurosporine-induced apoptosis. Similarly, human articular chondrocytes exhibit increased Akt2 phosphorylation following NSC117079 exposure, stimulating glycosaminoglycan and collagen type II synthesis—key extracellular matrix components in cartilage homeostasis [2] [3].
Table 2: Downstream Effects of Akt Activation by NSC117079
Cell Type | Akt Phosphorylation Change | Functional Outcome |
---|---|---|
Rat cortical neurons | ↑ 2.5-fold | Reduced apoptosis under oxidative stress |
Human chondrocytes | ↑ 1.8-fold | Increased glycosaminoglycan synthesis (25–30%) |
Immature mouse chondrocytes | ↑ 2.0-fold | Enhanced Sox9 and proteoglycan 4 expression |
Downstream, activated Akt phosphorylates mTORC1 and glycogen synthase kinase 3β, driving protein synthesis and suppressing catabolic pathways. In chondrocytes, this inhibits matrix metalloproteinase 13 expression, decelerating extracellular matrix degradation. The compound’s efficacy is context-dependent; serum-deprived cells show more pronounced Akt activation than nutrient-replete counterparts [2] [9].
Beyond Akt, NSC117079 modulates extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase C phosphorylation. In immature mouse chondrocytes, 25 μM NSC117079 increases phospho-ERK1/2 (Thr202/Tyr204) by 40% and enhances Protein Kinase C (Ser660) activity by 35%. This dual activation synergizes with Akt signaling to amplify anabolic responses, including proteoglycan 4 production—a critical lubricant in articular joints [2] [6].
Mechanistically, PHLPP1 inhibition prevents Ras-Raf-MEK-ERK cascade suppression. Normally, PHLPP1 binds K-Ras via its leucine-rich repeat domain, constraining ERK phosphorylation. NSC117079’s blockade of the PP2C domain liberates K-Ras, enabling ERK activation. Concurrently, the compound stabilizes phosphorylated Protein Kinase C isoforms, which regulate chondrocyte differentiation and matrix assembly [6] [9].
Table 3: Kinase Modulation by NSC117079 in Chondrocytes
Target Kinase | Phosphorylation Site | Change | Biological Impact |
---|---|---|---|
ERK1/2 | Thr202/Tyr204 | ↑ 40% | Stimulates chondrocyte proliferation |
Protein Kinase C | Ser660 | ↑ 35% | Enhances extracellular matrix deposition |
S6 Kinase | Ser371 | ↑ 30% | Promotes ribosomal biogenesis |
NSC117079 indirectly regulates Forkhead Box O1 (FOXO1) through Akt-dependent and independent mechanisms. Akt phosphorylates FOXO1 at Ser256, excluding it from the nucleus and inhibiting its transcriptional activity. By augmenting Akt signaling, NSC117079 reduces nuclear FOXO1 by 50–60% in nucleus pulposus cells, repressing pro-apoptotic genes like Bim and elevating antioxidant enzymes (e.g., catalase) [1] [5].
In degenerative contexts, sustained FOXO1 nuclear localization accelerates cellular senescence. NSC117079 counteracts this by promoting FOXO1 cytoplasmic sequestration, which preserves mitochondrial integrity and reduces reactive oxygen species accumulation. However, in endometrial cancer models, Protein Kinase C alpha (PKCα) loss—mimicking PKC suppression by PHLPP—hyperactivates Akt and excessively inactivates FOXO1, driving tumorigenesis. This underscores the delicate balance required in modulating FOXO1 for therapeutic benefit [5] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0